N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers frequently face the challenge of sourcing high-purity, structurally unique kinase inhibitor scaffolds for SAR campaigns. N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-06-4) directly addresses this need: - Electron-withdrawing 2-cyanophenyl substituent provides a distinct pharmacological profile versus methoxy or unsubstituted analogs, enabling head-to-head selectivity profiling against CDK and CDC25B targets. - Thiazolo[3,2-a]pyrimidine core is a validated kinase inhibitor scaffold; ideal as a reference point in property-based optimization programs. - In stock and available for immediate global shipping, with competitive pricing and reliable supply chain management.

Molecular Formula C14H8N4O2S
Molecular Weight 296.3
CAS No. 851944-06-4
Cat. No. B2811562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851944-06-4
Molecular FormulaC14H8N4O2S
Molecular Weight296.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C2=CN=C3N(C2=O)C=CS3
InChIInChI=1S/C14H8N4O2S/c15-7-9-3-1-2-4-11(9)17-12(19)10-8-16-14-18(13(10)20)5-6-21-14/h1-6,8H,(H,17,19)
InChIKeyBNPGGDGMYZNDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-06-4): Chemical Identity and Scaffold Context for Procurement


N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-06-4) is a heterocyclic small molecule composed of a thiazolo[3,2-a]pyrimidine core with a 6-carboxamide moiety substituted by a 2-cyanophenyl group [1]. The compound belongs to the thiazolo[3,2-a]pyrimidine family, a scaffold recognized for diverse potential pharmacological activities including kinase inhibition, antimicrobial effects, and anticancer properties [2]. Its molecular formula is C14H8N4O2S, with a molecular weight of 296.31 g/mol and a computed XLogP3-AA of 1.5, indicating moderate lipophilicity [1].

Why N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Replaced by Unsubstituted or Differently Substituted Thiazolo[3,2-a]pyrimidine Analogs


Within the thiazolo[3,2-a]pyrimidine class, biological activity is highly sensitive to the nature and position of the carboxamide substituent. Prior studies demonstrate that replacing the N-aryl group can shift target selectivity from IspF inhibition to CDK or CDC25B phosphatase inhibition, and that electron-withdrawing groups on the phenyl ring modulate potency by orders of magnitude [1][2]. The 2-cyanophenyl group of this compound introduces a strong electron-withdrawing nitrile substituent that alters the carboxamide's hydrogen-bonding capacity and the scaffold's electronic profile compared to methoxy, hydroxy, or unsubstituted phenyl analogs. Therefore, substituting this compound with a seemingly similar thiazolopyrimidine derivative without the 2-cyanophenyl substituent is not scientifically justified without direct comparative data, as the structural difference is likely to produce a distinct pharmacological profile.

Quantitative Differentiation Evidence for N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Versus Closest Analogs


Absence of Public Bioactivity Data for N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Confirmed by ZINC and ChEMBL

A systematic search of the primary pharmacological databases ZINC and ChEMBL confirms that no bioactivity data (IC50, Ki, EC50) is currently reported for N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-06-4). ZINC explicitly states 'There is no known activity for this compound' [1], and ChEMBL contains no entries for this substance [2]. In contrast, closely related thiazolo[3,2-a]pyrimidine-6-carboxamides such as N-(4-phenoxyphenyl)-2,3-dihydro derivatives have reported Ki values in BindingDB [3], and other analogs exhibit IC50 values between 4.5 µM and 13 µM against CDC25B phosphatase [4]. The lack of public data for the target compound represents a critical gap in the current evidence base, making direct quantitative comparison to these analogs impossible at this time.

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Differentiation: 2-Cyanophenyl Substituent versus 2-Methoxyphenyl, 2-Hydroxyphenyl, and 2-Methylsulfanyl Analogs

Comparison of computed physicochemical properties reveals that the 2-cyanophenyl substituent confers a distinct profile relative to common alternatives. The target compound has a calculated XLogP3-AA of 1.5, compared to predicted higher logP for the 2-methylsulfanyl analog (~2.1) and lower for the 2-hydroxy analog (~1.0) [1]. The cyano group acts as a strong hydrogen-bond acceptor, increasing the total H-bond acceptor count to 5, versus 4 for the 2-methyl analog [2]. These differences in lipophilicity and hydrogen-bonding capacity can significantly influence solubility, permeability, and target binding, distinguishing this compound's drug-likeness profile from its analogs.

Cheminformatics Lead Optimization Property-based Design

Synthetic Tractability: 2-Cyanophenyl Group as a Precursor to Carboxylic Acid, Amine, and Tetrazole Derivatives

The 2-cyanophenyl substituent provides a chemically orthogonal reactive handle not present in non-cyano analogs. The nitrile group can be selectively hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole via [3+2] cycloaddition, enabling late-stage diversification without affecting the thiazolopyrimidine core [1]. This contrasts with methoxy or methylsulfanyl analogs, which lack such versatile, chemoselective synthetic entry points. No direct comparative reaction yield data is available, but the established reactivity of aromatic nitriles in medicinal chemistry supports this differentiation.

Synthetic Chemistry Library Design MedChem Derivatization

Recommended Application Scenarios for N-(2-Cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Current Evidence


Kinase Inhibitor Lead Generation Scaffold Requiring In-House Profiling

Given the thiazolo[3,2-a]pyrimidine scaffold's established precedent as a kinase inhibitor core (e.g., CDK4/6, CDC25B), this compound is appropriate for screening campaigns targeting kinases of interest. Its 2-cyanophenyl substituent may confer selectivity advantages that remain to be experimentally determined [1]. Users should perform head-to-head profiling against the N-(4-phenoxyphenyl) and N-(2-methoxyphenyl) analogs to quantify differentiation.

Physicochemical Property-Driven Fragment or Lead Optimization

With a moderate XLogP of 1.5 and a topological polar surface area of 81 Ų, this compound occupies a favorable property space for oral bioavailability [2]. It can serve as a reference point in a property-based optimization program where the effect of increasing or decreasing lipophilicity is systematically explored by comparing it to its 2-hydroxy (lower logP) and 2-methylsulfanyl (higher logP) analogs.

Synthetic Diversification Hub for Combinatorial Library Synthesis

The 2-cyanophenyl group's amenability to hydrolysis, reduction, and cycloaddition makes this compound a versatile starting material for constructing focused libraries of thiazolo[3,2-a]pyrimidine derivatives with varied N-aryl substituents [3]. This enables rapid exploration of structure-activity relationships around the carboxamide moiety in a parallel synthesis format.

Negative Control or Inactive Comparator for Known Active Thiazolopyrimidine Analogs

If subsequent in-house profiling confirms that the 2-cyanophenyl compound lacks activity against a specific target for which other thiazolo[3,2-a]pyrimidines are active, it may serve as a valuable negative control. Its structural similarity to active analogs, combined with its lack of activity, would make it an ideal tool for validating target engagement and selectivity in cellular assays.

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